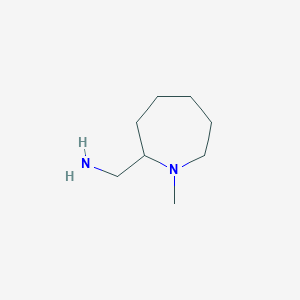

(1-Methylazepan-2-yl)methanamine

Description

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(1-methylazepan-2-yl)methanamine |

InChI |

InChI=1S/C8H18N2/c1-10-6-4-2-3-5-8(10)7-9/h8H,2-7,9H2,1H3 |

InChI Key |

VCBLNAMNSRVRGZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCCC1CN |

Origin of Product |

United States |

Preparation Methods

Ring Closure and N-Methylation via Amino Ester Cyclization

One common approach involves starting from amino acid derivatives or amino esters, followed by cyclization and N-methylation steps.

- Starting Material: Ethyl 4-(2-carbethoxyethyl-methylamino)butyrate or similar amino esters.

- Cyclization: Treatment with strong bases such as potassium tert-butylate or sodium hydride in anhydrous solvents like boiling xylene induces intramolecular cyclization to form the azepane ring.

- Hydrolysis and Acidification: The reaction mixture is hydrolyzed with concentrated hydrochloric acid and ice, followed by reflux to yield the azepan-4-one hydrochloride intermediate.

- Isolation: The intermediate is purified by crystallization from isopropanol under cooling conditions.

- Yields: Typical yields range from 27% to 86.6% depending on scale and conditions.

- Example Conditions:

- Base: Potassium tert-butylate or sodium hydride

- Solvent: Boiling xylene

- Hydrolysis: 37% HCl at 50–80 °C

- Crystallization: 0 to -5 °C in isopropanol

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Potassium tert-butylate / NaH, boiling xylene | 52–86.6 | Under nitrogen atmosphere, azeotrope distilled off |

| Hydrolysis | 37% HCl, 50–80 °C | — | Rapid addition, reflux for 2 hours |

| Crystallization | Isopropanol, 0 to -5 °C | — | Filtration and drying under vacuum |

Reduction of Azepan-4-one to Azepanol Derivatives

- The azepan-4-one hydrochloride intermediate can be reduced to the corresponding azepanol using sodium borohydride in aqueous alkaline medium.

- Conditions:

- Sodium borohydride in water with sodium hydroxide at 0–5 °C.

- Stirring for several hours at low temperature followed by room temperature.

- Yield: Up to 90% of 1-methylperhydroazepin-4-ol hydrochloride.

- This step is crucial for introducing the amine functionality in the final product.

Reductive Amination to Introduce Methanamine Group

- The methanamine group at the 2-position can be introduced via reductive amination of the corresponding ketone or aldehyde intermediate.

- This involves reaction with ammonia or methylamine derivatives in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation.

- Specific examples for (1-Methylazepan-2-yl)methanamine are less documented but can be inferred from related azepane chemistry.

Alternative Synthetic Routes via Carbamate Intermediates

- Some patents describe the preparation of N-methyl carbamate derivatives which can be transformed into azepane amines through controlled thermolysis and substitution reactions.

- For example, diphenyl carbonate reacts with methylamine to form phenyl-N-methyl urethane, which upon thermolysis yields methyl isocyanate that can be further reacted to form carbamate intermediates.

- Although this route is more relevant to carbamate synthesis, it provides insight into N-methylation and amine introduction strategies relevant to azepane derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Reference Notes |

|---|---|---|---|---|

| Cyclization of amino esters | Potassium tert-butylate or NaH, xylene, HCl | 1-Methylazepan-4-one hydrochloride | 27–86.6 | Hydrolysis, crystallization steps |

| Reduction of ketone intermediate | Sodium borohydride, NaOH, water, 0–5 °C | 1-Methylperhydroazepin-4-ol HCl | ~90 | Conversion to azepanol derivative |

| Reductive amination | Ammonia/methylamine, reducing agents | This compound | Not specified | Inferred from related chemistry |

| Carbamate thermolysis route | Diphenyl carbonate, methylamine, thermolysis | N-methyl carbamate intermediates | Variable | Patent-based method for N-methylation |

Research Findings and Notes

- The cyclization and hydrolysis steps require careful control of temperature and atmosphere (nitrogen) to avoid side reactions and ensure high purity.

- The use of strong bases like potassium tert-butylate or sodium hydride is critical for efficient ring closure.

- Reduction steps are optimized at low temperatures to prevent over-reduction or decomposition.

- Crystallization from isopropanol under cooling is effective for isolating hydrochloride salts with good purity.

- Scale-up examples demonstrate reproducibility and yields suitable for industrial applications.

- Alternative methods involving carbamate intermediates provide routes for N-methylation but are more complex and less direct for this compound specifically.

Chemical Reactions Analysis

Types of Reactions: (1-Methylazepan-2-yl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry: (1-Methylazepan-2-yl)methanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of nitrogen-containing heterocycles on biological systems. It is also used in the development of new bioactive compounds with potential therapeutic applications .

Medicine: Its unique structure allows it to interact with specific molecular targets in the brain, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (1-Methylazepan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in the brain, this compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways and potentially providing therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Methanamine: A simple amine with a single carbon atom.

Ethanamine: An amine with two carbon atoms.

1-Propanamine: An amine with three carbon atoms.

2-Propanamine: An isomer of 1-Propanamine with the amine group attached to the second carbon atom .

Uniqueness: (1-Methylazepan-2-yl)methanamine is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Unlike simpler amines, its larger ring size and additional functional groups allow for more complex interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Q & A

Q. What are the common synthetic routes for preparing (1-Methylazepan-2-yl)methanamine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthetic routes often involve reductive amination of ketones or ring-opening reactions of azepane derivatives. For example, analogous methanamine compounds (e.g., [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine) are synthesized via catalytic hydrogenation of Schiff bases or nucleophilic substitution reactions . Optimization includes solvent selection (e.g., ethyl acetate for improved yield ), use of bases like triethylamine to neutralize byproducts, and temperature control (typically 60–80°C). Reaction progress can be monitored via TLC or LC-MS.

Q. How can researchers purify this compound, and what solubility data are critical for this process?

- Methodological Answer : Purification methods include recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel with gradient elution of hexane/ethyl acetate). Solubility data for methanamine derivatives in polar vs. nonpolar solvents (e.g., methylamine solubility in N,N-dimethylformamide or pyridine ) inform solvent choices. For instance, high solubility in polar aprotic solvents at elevated temperatures aids recrystallization.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : 1H and 13C NMR to confirm structure (e.g., coupling patterns for azepane rings and methylamine groups). 2D NMR (COSY, HSQC) resolves spatial orientation, as demonstrated for coumarin-methanamine derivatives .

- IR : Identifies N-H stretches (3200–3400 cm⁻¹) and C-N vibrations.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula.

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations). Systematic approaches include:

- Dose-Response Studies : Establish EC50/IC50 curves under standardized conditions.

- Control Experiments : Use reference compounds (e.g., dopamine derivatives ) to validate assay sensitivity.

- Meta-Analysis : Cross-reference data from multiple studies using frameworks for qualitative contradiction analysis .

Q. What strategies are effective for optimizing the stability of this compound in aqueous solutions?

- Methodological Answer : Stability can be assessed via:

- Accelerated Degradation Studies : Expose the compound to varying pH (2–12), temperatures (40–80°C), and light conditions. Monitor degradation via HPLC.

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .

- Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups to amine moieties to reduce reactivity .

Q. How can researchers evaluate the toxicity profile of this compound in preclinical studies?

- Methodological Answer : Follow OECD guidelines for acute toxicity (oral, dermal, inhalation) and repeat-dose studies. Key steps:

- In Vitro Assays : Use cell viability assays (MTT, LDH release) on human hepatocytes or renal cells.

- In Vivo Models : Administer escalating doses to rodents, monitoring organ weights and histopathology. Reference safety protocols for related methanamines (e.g., skin/eye irritation thresholds ).

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs or enzymes). Validate with experimental IC50 values from analogous compounds .

- MD Simulations : Run 100-ns simulations to assess binding stability in physiological conditions (e.g., water models like TIP3P).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.